
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is often formed through a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, typically in the presence of a base such as sodium ascorbate.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a suitable piperidine derivative under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and automated systems for the subsequent reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the triazole or piperidine rings.
Reduction: Reduced forms of the triazole or piperidine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.
Aplicaciones Científicas De Investigación
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also contain a triazole ring and are investigated for their potential as HSP90 inhibitors.
1,2,3-Triazole Derivatives: Various derivatives of 1,2,3-triazole are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C9H18Cl2N4 |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
4-(5-ethyltriazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-8-7-11-12-13(8)9-3-5-10-6-4-9;;/h7,9-10H,2-6H2,1H3;2*1H |
Clave InChI |
RVCMAFFHRPBMIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=NN1C2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

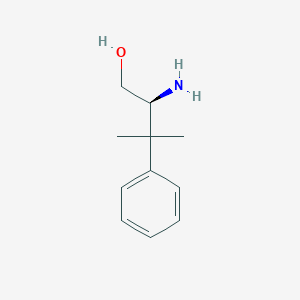
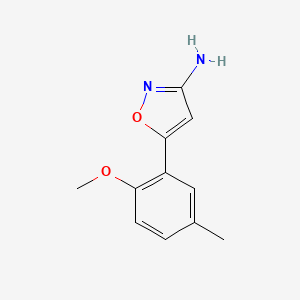


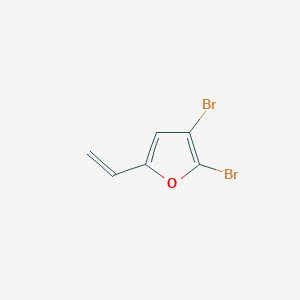
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
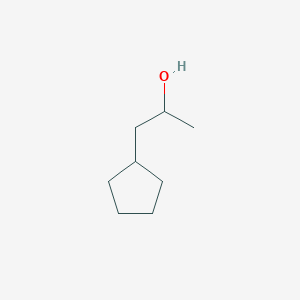
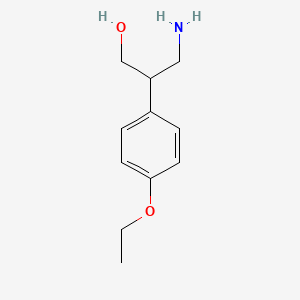

![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
